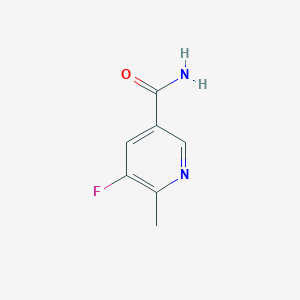

5-Fluoro-6-methylnicotinamide

Description

Contextualization of Fluorinated and Methylated Nicotinamide (B372718) Analogues

The strategic addition of fluorine atoms and methyl groups to the nicotinamide backbone has garnered significant attention. Fluorination can dramatically alter a molecule's properties, including its electronic characteristics, lipophilicity, and metabolic stability. sioc.ac.cn Methylation, the addition of a methyl group, can also influence a compound's steric and electronic profile, affecting its interactions with biological targets. researchgate.net The combination of these modifications in fluorinated and methylated nicotinamide analogues creates a diverse chemical space for exploration.

Significance of Nicotinamide Scaffold Modifications in Academic Inquiry

Modifying the nicotinamide scaffold allows researchers to fine-tune the properties of the resulting molecules. nih.gov These modifications can lead to compounds with unique chemical and physical characteristics, making them valuable as probes to study biological pathways or as parent structures in the development of new molecules. beilstein-journals.orgnih.govnih.gov The ability to systematically alter the structure of nicotinamide and observe the resulting changes in properties is a cornerstone of structure-activity relationship (SAR) studies. researchgate.netresearchgate.net

Overview of Research Directions Pertaining to Substituted Nicotinamides

Research into substituted nicotinamides is multifaceted. One major direction involves their synthesis and the development of efficient chemical routes to create novel analogues. orientjchem.orgresearchgate.netresearchgate.net Another key area is the investigation of their potential as inhibitors of various enzymes, given that nicotinamide itself is a substrate for many enzymes. nih.govmdpi.com Furthermore, substituted nicotinamides are being explored for their unique photophysical properties and potential applications in materials science. bioline.org.br The ongoing research in this field continues to uncover new potential applications for this versatile class of compounds. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7FN2O |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

5-fluoro-6-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H7FN2O/c1-4-6(8)2-5(3-10-4)7(9)11/h2-3H,1H3,(H2,9,11) |

InChI Key |

QJQPXGMHQIAJAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)N)F |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 5 Fluoro 6 Methylnicotinamide and Analogues

General Synthetic Approaches to 5-Fluoro-6-methylnicotinamide and Related Pyridine-3-carboxamides

The foundational approaches to constructing this compound and similar pyridine-3-carboxamides rely on established, yet robust, methodologies for manipulating the pyridine (B92270) ring and forming the amide bond.

Halogenation and Alkylation Methodologies on Pyridine Rings

The introduction of halogen and alkyl groups to a pyridine ring is a critical step in the synthesis of many nicotinamide (B372718) derivatives.

Halogenation: Direct halogenation of pyridine is often challenging due to the ring's electron-deficient nature. However, the use of pyridine N-oxides can facilitate this transformation. researchgate.net Activation of the N-oxide with an electrophilic agent increases the electrophilicity of the ring, allowing for the addition of halide anions, typically at the C2-position. researchgate.net For instance, a highly regioselective halogenation of unsymmetrical pyridine N-oxides can be achieved using oxalyl chloride or bromide, providing a practical route to 2-halo-substituted pyridines. researchgate.net

Alkylation: Alkylation of the pyridine ring can be achieved through various methods. One common approach involves the use of organometallic reagents. For example, the reaction of pyridine with bromomethyl ketones can lead to the formation of a pyridinium (B92312) salt, which can then undergo further reactions to introduce alkyl groups. wikipedia.org Transition-metal catalyzed C-H bond functionalization is another powerful strategy for the alkylation of pyridine rings. semanticscholar.org

A synthetic route to a key intermediate for certain complex molecules, {5-[3-(4,6-Difluoro-1H-benzoimidazol-2-yl)-1H-indazol-5-yl]-4-methyl-pyridin-3-ylmethyl}-ethyl-amine, starts from 3,5-Dibromo-4-methyl-pyridine. This starting material undergoes a series of reactions including lithiation, formylation, and subsequent transformations to build the final complex structure. google.com

Amidation Reactions for Carboxamide Moiety Formation

The formation of the carboxamide group is a pivotal step in the synthesis of nicotinamides. This can be accomplished through several methods, most commonly by reacting a carboxylic acid or its derivative with an amine.

One direct method involves the condensation of carboxylic acids and amines. Reagents like titanium tetrachloride (TiCl₄) can mediate this reaction, often performed in pyridine at elevated temperatures, to produce amides in good yields. nih.gov Another efficient reagent for this transformation is the sulfur trioxide pyridine complex (SO₃•py), which can be used with various aromatic and aliphatic carboxylic acids and formamide (B127407) derivatives. researchgate.netelsevierpure.com Pyridine-3-carboxylic anhydride (B1165640) (3-PCA) has also been identified as an effective condensing reagent for the synthesis of carboxamides from nearly equimolar amounts of carboxylic acids and amines. researchgate.net

Alternatively, the synthesis can start from materials where the carboxamide group is already present or is formed from a precursor. For example, the synthesis of certain nicotinamide derivatives has been achieved starting from methyl nicotinate (B505614) and various amines/benzylamines, catalyzed by enzymes like Novozym® 435 in a continuous-flow microreactor. rsc.org A historical method for producing pyridine-3-carboxylic acid amides involves the reaction of quinolinic acid anhydride with an amine, followed by heating to induce decarboxylation. google.com

| Reagent/Method | Description | Yield | Reference |

| Titanium tetrachloride (TiCl₄) | Mediates direct condensation of carboxylic acids and amines. | Moderate to excellent | nih.gov |

| Sulfur trioxide pyridine complex (SO₃•py) | Oxidant for the reaction of carboxylic acids with formamide derivatives. | Good to high | researchgate.netelsevierpure.com |

| Pyridine-3-carboxylic anhydride (3-PCA) | Condensing reagent for reaction of carboxylic acids and amines. | Good to high | researchgate.net |

| Novozym® 435 | Enzyme catalyst for the reaction of methyl nicotinate and amines. | High (81.6–88.5%) | rsc.org |

| Quinolinic acid anhydride | Reacts with amines followed by decarboxylation. | Not specified | google.com |

Novel Methodologies and Optimized Reaction Pathways for Nicotinamide Derivative Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for synthesizing nicotinamide derivatives, including those employing transition-metal catalysis and aiming for stereoselectivity.

Palladium-Catalyzed Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been extensively applied to the functionalization of pyridine rings. acs.orgresearchgate.net These reactions, such as the Suzuki-Miyaura and Heck couplings, allow for the introduction of a wide variety of substituents onto the pyridine core with high efficiency. acs.org

For instance, a highly efficient method for the synthesis of pyridine-derived heterobiaryls involves the palladium-catalyzed electrophilic functionalization of pyridine-derived quaternary phosphonium (B103445) salts. nih.gov This approach enables the incorporation of aryl, alkenyl, alkynyl, and allyl fragments onto the pyridine ring. The choice of ligand and palladium source is crucial for the success of these reactions, with various functionalized pyridine ligands being used to create palladium(II) complexes that act as effective precatalysts. acs.org The development of continuous-flow reactor systems has further optimized these reactions, leading to reduced reaction times and increased yields for the synthesis of arylated pyridines. acs.org

Reductive Amination and Nucleophilic Aromatic Substitution (SNAr) Coupling Approaches

Reductive amination and nucleophilic aromatic substitution (SNAr) are two other important strategies for the synthesis of functionalized nicotinamide derivatives.

Reductive Amination: This one-pot reaction involves the treatment of an aldehyde or ketone with an amine in the presence of a reducing agent. nih.gov It is a widely used method for forming carbon-nitrogen bonds. A novel tandem reductive amination/intermolecular SNAr sequence has been developed for the synthesis of amine-containing pyrimidines, which can be analogous to pyridine systems. nih.gov A study on the synthesis of 2-methyl nicotinamide derivatives utilized titanium isopropoxide for both reductive aminations and SNAr couplings, highlighting the versatility of this reagent. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): This reaction is particularly useful for introducing nucleophiles onto electron-deficient aromatic rings, such as fluorinated pyridines. The synthesis of various heterocyclic systems, including those containing a piperazine (B1678402) moiety attached to a fluorinated ring, often employs an SNAr reaction as a key step. nih.gov For example, the synthesis of pioglitazone, a drug containing a pyridine ring, can involve an SNAr reaction between N-methylethanolamine and 2-chloropyridine. beilstein-journals.org

| Reaction Type | Key Features | Example Application | Reference |

| Reductive Amination | One-pot formation of C-N bonds from carbonyls and amines. | Synthesis of 2-methyl nicotinamide derivatives. researchgate.net | nih.gov |

| SNAr | Substitution of a leaving group on an electron-deficient ring by a nucleophile. | Introduction of piperazine onto a fluorinated ring. nih.gov | beilstein-journals.org |

Strategies for Stereoselective Synthesis of Chiral Nicotinamide Analogues

The synthesis of chiral nicotinamide analogues is of significant interest, particularly for applications in medicinal chemistry and enzymology. Stereoselectivity can be achieved through various methods, including the use of chiral catalysts and biocatalysis.

One approach involves the glycosylation of presilylated nicotinamide bases using Vorbrüggen's protocol to obtain specific anomers of nicotinamide riboside analogues. nih.gov The conditions for this reaction, such as the amount of silylating agent and catalyst, are crucial for achieving high stereoselectivity.

Biocatalysis offers a powerful alternative for stereoselective synthesis. Enzymes like ene-reductases and alcohol dehydrogenases can be used in cascade reactions to produce chiral building blocks with high enantiomeric excess. polimi.itacs.org For example, the stereoselective synthesis of chiral precursors for the drug Nebivolol has been achieved using biocatalytic methods. researchgate.net These enzymatic reactions often require cofactor regeneration systems to be economically viable on a larger scale. researchgate.net

Derivatization and Structural Modifications of the this compound Core

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a diverse range of analogues. Modifications to this core structure are strategically employed to explore and optimize the biological activity of the resulting compounds. These derivatization strategies primarily focus on the introduction of various side chains, including complex heterocyclic systems, and the quaternization of the pyridine nitrogen.

Introduction of Heterocyclic Rings and Side Chains

The modification of the this compound core often involves the attachment of diverse side chains and heterocyclic rings to modulate the molecule's physicochemical properties and biological target interactions. Research has demonstrated the synthesis of numerous derivatives where substituents are introduced at various positions of the nicotinamide scaffold.

A common strategy involves appending heterocyclic moieties, such as piperazine, to the core structure. For instance, a patent describes the synthesis of a derivative where a complex piperazin-1-yl)methyl group is attached to a phenyl ring, which in turn is linked to the amide nitrogen of the this compound core. googleapis.com This approach highlights the modular nature of the synthesis, allowing for the introduction of large, functionalized side chains. googleapis.com

Further examples from patent literature show the introduction of side chains containing rings like tetrahydropyran. The synthesis of methyl 4-chloro-5-fluoro-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)nicotinate illustrates a modification at the 6-position of the pyridine ring. google.com Similarly, derivatives such as 2-Ethylamino-5-fluoro-N-methyl-6-[4-(3-pyridin-3-ylmethyl-ureido)-phenyl]-nicotinamide have been prepared, showcasing the incorporation of multiple heterocyclic units (pyridine, piperidine) within a single, complex side chain. google.com

The amide nitrogen of the nicotinamide is another frequent site for derivatization. Syntheses have been reported where a substituted benzyl (B1604629) group bearing a piperazine moiety is attached, leading to compounds like 5-(2,5-difluoro-4-((4-methylpiperazin-1-yl) methyl) phenyl)-N-(2-methoxybenzyl)-2-ethyl nicotinamide. researchgate.net Another example is the coupling of the 5-fluoronicotinamide (B1329777) core with a side chain containing both pyridine and pyrazole (B372694) rings, resulting in 5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide. smolecule.com These modifications aim to create molecules that can interact with specific biological targets. smolecule.com

The following table summarizes representative examples of derivatives featuring heterocyclic rings and side chains.

| Derivative Name | Introduced Heterocycle(s) | Point of Attachment | Reference |

| (S)-N-(5-chloro-3-((4-(2-cyclopropylacetyl)-3-methylpiperazin-1-yl)methyl)-2-methylphenyl)-5-fluoro-6-methylnicotinamide | Piperazine, Cyclopropane | Amide Nitrogen (via a substituted phenyl ring) | googleapis.com |

| 5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide | Pyrazole, Pyridine | Amide Nitrogen (via a pyridinylmethyl group) | smolecule.com |

| 2-Ethylamino-5-fluoro-N-methyl-6-[4-(3-pyridin-3-ylmethyl-ureido)-phenyl]-nicotinamide | Pyridine, Piperidine | 6-position of the pyridine ring (via a substituted phenyl group) | google.com |

| 4-((2S,4S)-5-Chloro-6-fluoro-2-phenyl-2-((S)-pyrrolidin-2-yl)-2,3-dihydrobenzofuran-4-yl)-5-fluoro-6-(2-hydroxyethoxy)-N-methylnicotinamide | Pyrrolidine, Dihydrobenzofuran | Core structure modification | google.com |

| (S)-N-((3-(5-Fluoro-6-(4-propionylpiperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide | Piperazine, Oxazolidinone | Built upon a substituted pyridine core | nih.gov |

Synthesis of Quaternized Nicotinamide Derivatives

Quaternization of the pyridine nitrogen atom is a key chemical transformation that converts the neutral nicotinamide core into a positively charged pyridinium species. This modification significantly alters the electronic and physical properties of the molecule, including its solubility and ability to interact with biological targets. The general principle involves the N-alkylation of the pyridine nitrogen. google.com

A fundamental example of this is the formation of N-methylnicotinamide, a well-known metabolite of nicotinamide (Vitamin B3). drugbank.com The synthesis can be achieved by treating nicotinamide with a methylating agent. scispace.com The resulting N-methylnicotinamide is a permanent cation, also referred to as 1-methylnicotinamide (B1211872) (1-MNA). nih.gov The positive charge on the nitrogen atom changes its chemical reactivity; for example, N-methylnicotinamide can be oxidized by alkaline ferricyanide (B76249) to form N-methyl-2-pyridone-5-carboxylic acid amide. scispace.com

This concept of quaternization has been applied to more complex analogues of this compound in the development of enzyme inhibitors. For instance, research into inhibitors of nicotinamide N-methyltransferase (NNMT) has led to the synthesis of quaternized quinoline (B57606) derivatives. google.com An example is 5-amino-6-fluoro-1-methylquinolinium (5-amino-6-fluoro-1MQ), an analogue where the pyridine ring of nicotinamide is replaced by a quinoline system that is subsequently N-methylated to create the quaternary ammonium (B1175870) ion. google.com This highlights a strategy where the core heterocyclic system is modified and then quaternized.

The table below lists examples of quaternized nicotinamide and related derivatives.

| Quaternized Derivative Name | Alkyl Group | Core Structure | Significance/Context | Reference |

| N-Methylnicotinamide (1-MNA) | Methyl | Nicotinamide | Endogenous metabolite, product of NNMT catalysis | drugbank.comnih.gov |

| N-Methylnicotinamide Iodide | Methyl | Nicotinamide | Synthetic precursor, formed by methylation with methyl iodide | scispace.com |

| 5-Amino-6-fluoro-1-methylquinolinium (5-amino-6-fluoro-1MQ) | Methyl | 5-Amino-6-fluoroquinoline | NNMT inhibitor with a quaternized quinolinium core | google.com |

| 6-N-Methyl Nicotinamide Adenosine 5'-Dinucleotide (6-NMe-NAD+) | Methyl | Nicotinamide (within NAD+) | Analogue of NAD+ with a quaternized nicotinamide moiety | acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5-Fluoro-6-methylnicotinamide. High-resolution NMR instruments, such as Varian 400 MHz and Bruker 500 MHz spectrometers, are employed to obtain detailed one-dimensional (¹H and ¹³C) and two-dimensional spectra. google.com

While specific, detailed spectral data with chemical shifts and coupling constants for this compound is not widely published in publicly accessible literature, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the methyl group protons. The fluorine atom at the 5-position would introduce characteristic splitting patterns in the signals of adjacent protons due to spin-spin coupling. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with the carbon attached to the fluorine atom showing a large coupling constant (¹J C-F).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 150 |

| Methyl (CH₃) | 2.0 - 3.0 | 15 - 25 |

| Amide (NH₂) | 7.0 - 8.0 | - |

| Carbonyl (C=O) | - | 160 - 170 |

| C-F | - | 150 - 165 (with large J-coupling) |

| C-CH₃ | - | 145 - 160 |

Note: The data in this table is predicted based on the chemical structure and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FTIR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include the N-H stretching of the primary amide, the C=O stretching of the carbonyl group, C-N stretching, and the aromatic C-C and C-H stretching and bending vibrations. The presence of the C-F bond would also give rise to a strong absorption band in the fingerprint region of the spectrum.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Amide (N-H) | 3400 - 3200 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Methyl (C-H) | 2980 - 2850 | Stretching |

| Carbonyl (C=O) | 1700 - 1650 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Amide (N-H) | 1650 - 1550 | Bending |

| C-F | 1200 - 1000 | Stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation pattern of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly utilized.

In LC-MS analysis, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Using electrospray ionization (ESI) in positive ion mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. Low-resolution mass spectrometry (LRMS) has been used to confirm the molecular weight of related structures. ambeed.com For this compound (C₇H₇FN₂O), the expected m/z value for the [M+H]⁺ ion would be approximately 155.06.

HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula with a high degree of confidence.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are fundamental for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A common setup involves a reversed-phase C18 column with a gradient elution system. ambeed.com The mobile phase typically consists of a mixture of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. ambeed.comgoogle.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | A time-programmed gradient from high polarity (more water) to low polarity (more acetonitrile) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. A silica (B1680970) gel plate is used as the stationary phase, and a mixture of organic solvents, such as ethyl acetate (B1210297) and petroleum ether, serves as the mobile phase. google.com The compound's retention factor (Rf) value is a characteristic property under specific chromatographic conditions.

Solid-State Characterization Methodologies for Crystalline Forms

The solid-state properties of this compound, particularly its crystalline form, are investigated using thermal analysis techniques.

Differential Scanning Calorimetry (DSC) is employed to determine the melting point and enthalpy of fusion of this compound. The DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is taken as the melting point, providing a key indicator of purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to assess its thermal stability and to detect the presence of residual solvents or water. The TGA curve would show a stable baseline until the onset of thermal decomposition, at which point a significant weight loss would be observed.

X-ray Powder Diffraction (XRPD) for Crystalline Polymorphism

X-ray Powder Diffraction (XRPD) is a powerful and non-destructive analytical technique used to determine the physical properties of crystalline materials. It is a cornerstone in the solid-state characterization of pharmaceutical compounds, providing detailed information about their crystal structure, phase purity, and polymorphic form.

The fundamental principle of XRPD is based on the constructive interference of monochromatic X-rays and a crystalline sample. When a sample is irradiated with X-rays, the atoms in the crystal lattice scatter the X-rays. In a crystalline material, the atoms are arranged in a regular, repeating three-dimensional pattern, creating planes of atoms. The X-rays are diffracted by these crystal planes at specific angles, which are determined by the spacing between the planes. This relationship is described by Bragg's Law:

nλ = 2d sin(θ)

Where:

n is an integer

λ is the wavelength of the X-rays

d is the spacing between the crystal planes

θ is the angle of diffraction

An XRPD instrument measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). The resulting plot, known as a diffractogram, is a unique "fingerprint" of the crystalline solid. Each crystalline phase has a characteristic diffraction pattern, allowing for its identification by comparing the obtained diffractogram with reference patterns from databases.

Application in Crystalline Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. Therefore, the identification and characterization of polymorphs are critical in the pharmaceutical industry.

XRPD is the primary technique for identifying and characterizing crystalline polymorphs. Each polymorphic form will produce a unique XRPD pattern due to the differences in their crystal lattices. By analyzing the positions and relative intensities of the diffraction peaks, researchers can distinguish between different polymorphs, quantify the amount of each polymorph in a mixture, and monitor for polymorphic transformations under various conditions such as temperature, humidity, and pressure.

Research Findings for this compound

A comprehensive review of the scientific literature and chemical databases reveals a notable absence of publicly available X-ray Powder Diffraction data specifically for the compound this compound. Consequently, there are no published studies on its crystalline polymorphism.

While the synthesis and basic characterization of related nicotinamide (B372718) derivatives have been reported, detailed solid-state analysis using XRPD for this compound has not been documented in the accessible scientific domain. The potential for this compound to exhibit polymorphism remains an open area for future investigation. Should such studies be undertaken, the XRPD patterns would be crucial in identifying and characterizing any existing crystalline forms.

Illustrative XRPD Data Table

The following table is a representative example of how XRPD data for a crystalline compound would be presented. This is not actual data for this compound but serves to illustrate the typical format of such data.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 12.5 | 7.08 | 100 |

| 15.8 | 5.61 | 30 |

| 18.3 | 4.85 | 75 |

| 20.5 | 4.33 | 60 |

| 22.1 | 4.02 | 25 |

| 25.4 | 3.51 | 50 |

| 28.9 | 3.09 | 15 |

Molecular Modeling and Computational Chemistry Studies

Ligand-Enzyme Interaction Analysis and Binding Site Characterization

Computational studies on nicotinamide (B372718) analogs frequently focus on their interaction with Nicotinamide N-methyltransferase (NNMT), a key enzyme in cellular metabolism. dtic.milmdpi.com NNMT catalyzes the methylation of nicotinamide and has been identified as a target for various diseases. nih.gov Analysis of the NNMT active site through X-ray crystallography of related inhibitors reveals a well-defined binding pocket. mdpi.comnih.gov

The binding of nicotinamide-based ligands is typically characterized by specific interactions with key amino acid residues. The carboxamide group of the ligand, for instance, is known to form hydrogen bonds with the side chains of residues like Asp197 and Ser213 in human NNMT (hNNMT). mdpi.com The pyridine (B92270) ring sits (B43327) in a pocket where it can accept a methyl group from the co-substrate S-adenosyl-methionine (SAM). mdpi.com

For 5-Fluoro-6-methylnicotinamide, it is hypothesized that the core nicotinamide scaffold would maintain these primary interactions. The substituents at the 5 and 6 positions would further modulate this binding. The 6-methyl group is expected to fit into a relatively tight pocket, and studies on similar analogs show that small substituents at this position are generally well-tolerated. nih.gov The 5-fluoro group, being a small and highly electronegative atom, can alter the electronic properties of the ring and potentially form specific interactions, such as halogen bonds or dipole-dipole interactions, with the protein backbone or side chains.

Table 1: Predicted Key Interactions of this compound in the NNMT Binding Pocket

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Amide NH2 | Asp197, Ser213 |

| Hydrophobic/van der Waals | 6-methyl group | Apolar residues lining the pocket |

| Aromatic/π-stacking | Pyridine Ring | Phenylalanine or Tyrosine residues |

Computational Approaches for Binding Mode Prediction and Docking Simulations

Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a ligand within a protein's active site. chemrevlett.com Programs like AutoDock and Glide are commonly used for this purpose. nih.govnih.gov The process involves generating multiple possible conformations (poses) of the ligand within the binding site and scoring them based on a function that estimates the binding free energy. chemrevlett.com

For nicotinamide analogs targeting NNMT, computer-based docking has successfully produced robust correlations between the calculated docking scores and experimentally determined inhibitory concentrations (IC50 values). dtic.mil This indicates that docking simulations can reliably predict the binding orientation and identify key chemical features that drive the intermolecular interactions between the ligand and the enzyme. dtic.mil

A typical docking simulation for this compound would involve:

Preparation : Obtaining the 3D crystal structure of the target enzyme (e.g., hNNMT) from a database like the Protein Data Bank (PDB). nih.gov

Grid Generation : Defining the active site, or the "docking box," around the known binding location of the natural substrate, nicotinamide. nih.gov

Ligand Docking : Placing the 3D structure of this compound into the defined grid and allowing the software to explore various binding poses.

Scoring and Analysis : Ranking the poses based on their predicted binding energy and analyzing the top-ranked poses to visualize key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

The results of such simulations help elucidate how the fluoro and methyl substituents contribute to the binding affinity and selectivity. dtic.mil

Structure-Activity Relationship (SAR) Theoretical Frameworks and Predictive Models

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. nih.gov For nicotinamide analogs, initial SAR investigations have shown that the binding pocket is tight, and only small substituents on the aromatic ring are tolerated. nih.gov For example, small groups like methyl and amino at the 6-position of nicotinamide have been found to be compatible with binding to NNMT. nih.gov

Theoretical SAR frameworks, such as pharmacophore modeling, are used to build predictive models. mdpi.com A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. mdpi.com These models are built by aligning a set of known active molecules and extracting their common features. mdpi.com For this compound, a pharmacophore model would likely include:

A hydrogen bond acceptor (the amide oxygen).

A hydrogen bond donor (the amide nitrogen).

An aromatic ring feature.

A hydrophobic feature corresponding to the 6-methyl group.

These models can then be used to virtually screen large databases of compounds to identify new potential inhibitors or to guide the design of more potent analogs. mdpi.com Some studies on related compounds have identified surprisingly steep SAR data, where a small modification, like the addition of a "magic methyl" group, can lead to a significant jump in activity. researchgate.net

Theoretical Investigations of Intermolecular Interactions and Solvation Effects

The stability of a ligand-protein complex is governed by a fine balance of intermolecular interactions and the energetic cost of desolvation. nih.govresearchgate.net Theoretical methods based on density functional theory (DFT) and the quantum theory of atoms in molecules (QTAIM) can be used to characterize and quantify these interactions. nih.govnih.gov

For this compound, the key intermolecular interactions contributing to binding would include:

Hydrogen Bonds : Strong, directional interactions formed by the amide group are critical for anchoring the ligand. nih.gov

Electrostatic Interactions : These involve charge-dipole and dipole-dipole interactions, significantly influenced by the electronegative fluorine atom and the nitrogen in the pyridine ring. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time, typically on the nanosecond to microsecond scale. windows.netresearchgate.net MD simulations are used to assess the stability of the predicted ligand-protein complex and to analyze the conformational flexibility of both the ligand and the protein. nih.govmdpi.com

An MD simulation of the this compound-NNMT complex would track the movements of every atom based on a defined force field. researchgate.net The primary goals of such a simulation are:

Conformational Analysis : To observe if the ligand remains in its initial docked pose or explores other conformations within the binding site. mun.ca

Binding Stability : To evaluate the stability of the complex by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD plot indicates a stable binding mode. mdpi.comresearchgate.net

Interaction Persistence : To analyze the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation.

Binding Free Energy Calculation : To provide a more accurate estimation of binding affinity using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.govnih.gov

These simulations can reveal whether the initial docked pose is stable or if the ligand is likely to dissociate, providing a more rigorous validation of the docking results. researchgate.netnih.gov

Table 2: Summary of a Typical MD Simulation Protocol

| Parameter | Description |

|---|---|

| System Setup | The docked protein-ligand complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system. |

| Simulation Time | Typically run for 100 to 500 nanoseconds or longer to observe significant conformational changes. mdpi.comrasayanjournal.co.in |

| Analysis Metrics | RMSD, Root-Mean-Square Fluctuation (RMSF), Radius of Gyration (Rg), hydrogen bond analysis. rasayanjournal.co.in |

| Primary Outcome | Assessment of the dynamic stability of the ligand in the binding site and refinement of binding energy estimates. nih.gov |

Applications in Chemical Biology and Research Tool Development

Development of Nicotinamide (B372718) Derivatives as Biochemical Probes

The synthesis of modified nicotinamide derivatives, including fluorinated analogues, represents a significant area of research for developing biochemical probes to investigate enzyme activity and biological processes. While direct studies on 5-Fluoro-6-methylnicotinamide as a probe are not extensively detailed in the provided results, the development of radiofluorinated nicotinamide-benzamide conjugates for melanoma detection highlights the utility of fluorinated nicotinamides in creating targeted imaging and diagnostic tools. mdpi.com The introduction of fluorine, particularly the isotope ¹⁸F, allows for non-invasive imaging techniques like Positron Emission Tomography (PET). These probes are designed to selectively accumulate in target tissues, enabling the visualization and monitoring of specific biological activities. mdpi.com The principles underlying the design of such probes, involving the strategic placement of fluorine to alter chemical properties without abolishing biological recognition, are directly applicable to the potential development of this compound-based probes for studying enzymes that utilize nicotinamide as a substrate. The synthesis of various nicotinamide derivatives with modified scaffolds further underscores the ongoing efforts to create novel chemical tools for biological investigation. nih.govrsc.orgnih.govmdpi.com

Enzyme-responsive fluorogenic probes are designed to release a fluorescent signal upon enzymatic conversion, allowing for the in-situ localization of enzyme activity within live cells. nih.gov A key challenge in this area is the diffusion of the released fluorophore away from the reaction site. nih.gov The development of probes that release a precipitating fluorochrome addresses this issue. nih.gov While not directly involving this compound, this concept illustrates an advanced application for which fluorinated nicotinamide derivatives could be adapted. The intrinsic properties of the fluorine atom, such as its high electronegativity and ability to participate in specific interactions, could be harnessed to design probes with improved properties, such as enhanced binding affinity or altered enzymatic processing, which are crucial for developing sensitive and specific biochemical probes. nih.govrsc.org

Role in Elucidating Fundamental Biological Pathways

Nicotinamide and its derivatives are central to fundamental biological pathways, most notably the NAD⁺ salvage pathway, which is crucial for maintaining cellular NAD⁺ levels. nih.govstanford.eduresearchgate.netfrontiersin.org Lower NAD⁺ levels are associated with various diseases, making the enzymes in this pathway important therapeutic targets. nih.gov While direct studies detailing the role of this compound in this pathway are not available, the principles of using nicotinamide analogues to probe these pathways are well-established. For instance, understanding how modifications to the nicotinamide structure affect its processing by enzymes like nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway, can provide insights into the pathway's regulation and function. nih.govresearchgate.net

Furthermore, nicotinamide derivatives are involved in the activity of Poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA repair and genomic integrity. nih.govresearchgate.net PARP inhibitors, many of which are nicotinamide mimetics, are of significant interest in cancer therapy. nih.gov The interaction of nicotinamide analogues with PARP can elucidate the enzyme's mechanism of action and the consequences of its inhibition. researchgate.net By studying how the fluorine and methyl substitutions on this compound influence its interaction with PARP, researchers could gain a deeper understanding of the enzyme's active site and the factors governing inhibitor efficacy. The study of nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide, and its role in cancer cell resistance to drugs like 5-fluorouracil (B62378), further highlights how nicotinamide analogues can be used to dissect complex biological processes. nih.gov

Contribution to Understanding Structure-Function Relationships of Nicotinamide Analogues

The systematic modification of the nicotinamide structure and the subsequent analysis of the biological activity of the resulting analogues are fundamental to understanding structure-activity relationships (SARs). These studies are crucial for the rational design of enzyme inhibitors and probes. researchgate.netmdpi.comnih.govacs.orgnih.gov The presence of a fluorine atom in this compound can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with target proteins.

Research on various nicotinamide derivatives has shown that even small structural changes can lead to significant differences in biological activity. mdpi.comnih.gov For example, in the development of succinate (B1194679) dehydrogenase inhibitors, different substitutions on the nicotinamide scaffold resulted in varying degrees of antifungal activity. nih.gov Similarly, SAR studies on NNMT inhibitors have revealed that specific structural features are essential for potent and selective inhibition. nih.govnih.gov By comparing the activity of this compound to that of nicotinamide and other methylated or fluorinated analogues, researchers can deduce the specific contributions of the fluoro and methyl groups to its biological function. This information is invaluable for designing more potent and selective modulators of nicotinamide-utilizing enzymes.

The table below summarizes the key structural modifications of nicotinamide and their general impact on biological activity, providing a framework for understanding the potential contributions of the modifications in this compound.

| Modification | General Impact on Biological Activity |

| Fluorination | Can alter electronic properties, increase metabolic stability, and enhance binding affinity through specific interactions (e.g., hydrogen bonding). |

| Methylation | Can increase lipophilicity, influence steric interactions within the binding site, and potentially block metabolism at the site of methylation. |

| Combined Fluoro and Methyl Substitution | The combined effects can be complex and may lead to unique properties not observed with either modification alone, potentially resulting in enhanced potency, selectivity, or altered pharmacokinetic profiles. |

Utilization in Quantitative Analytical Assays (e.g., Fluorimetric Methods for Nicotinamide Quantification)

Fluorimetric methods offer high sensitivity and are widely used for the quantification of various analytes, including nicotinamide and its metabolites. nih.gov The development of fluorometric assays often relies on chemical reactions that produce a fluorescent product. For instance, N-methylated nicotinamide derivatives can react with ketones to form fluorescent products, a principle that has been used to quantify N-methyltransferase activity. nih.gov

While there is no specific mention of this compound in the provided search results for developing such assays, the presence of the fluorine atom could potentially be exploited for analytical purposes. For example, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting and quantifying fluorinated compounds in biological samples due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems.

Furthermore, the development of robust analytical methods, such as Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of fluorinated drugs like 5-fluorouracil in biological matrices demonstrates the feasibility of developing similar assays for this compound. nih.govresearchgate.netmdpi.com These methods offer high specificity and sensitivity, which are crucial for pharmacokinetic studies and for quantifying low concentrations of the compound in complex biological samples. nih.govresearchgate.netmdpi.com The development of such quantitative assays is essential for evaluating the metabolic fate and biological effects of this compound as a research tool. An established analytical method for a related compound is summarized in the table below.

| Analyte | Analytical Method | Sample Matrix | Key Features |

| 5-Fluorouracil | UPLC-MS/MS | Dried Blood Spot | High sensitivity, small sample volume, increased analyte stability. nih.gov |

| 5-Fluorouracil | UPLC-MS/MS | Aqueous Humor | Rapid, sensitive, and accurate for ocular pharmacokinetic studies. mdpi.com |

| 5-Fluorouracil Nucleotides | LC-MS/MS | Peripheral Blood Mononuclear Cells | Quantification of intracellular active metabolites. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Fluoro-6-methylnicotinamide and validating its purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with nicotinic acid derivatives. Key steps include fluorination at position 5 and methylation at position 5. For example, fluorination may use reagents like DAST (diethylaminosulfur trifluoride) under controlled anhydrous conditions . Methylation often employs methyl halides in the presence of a base (e.g., K₂CO₃) . Purity validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and rule out byproducts .

Q. How do researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : X-ray crystallography is used to resolve the 3D structure, while computational methods (DFT calculations) analyze electronic effects of the fluorine and methyl groups. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). UV-Vis spectroscopy assesses π→π* transitions influenced by the electron-withdrawing fluorine .

Q. What are the established methods to evaluate the bioactivity of this compound in vitro?

- Methodological Answer : Standard assays include:

- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cytotoxicity : MTT assays on cell lines to determine EC₅₀.

- Solubility : Use HPLC to quantify solubility in PBS or DMSO for dose-response studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve fluorination efficiency in this compound synthesis?

- Methodological Answer : Factors to optimize:

- Temperature : Fluorination reactions often require low temperatures (−78°C to 0°C) to minimize side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium fluoride) to improve fluorination yields .

- Monitoring : Real-time reaction monitoring via TLC or in situ NMR ensures precise control .

Q. What strategies resolve contradictory bioactivity data between this compound and its analogs?

- Methodological Answer :

- Structural analysis : Compare substituent effects using SAR studies. For example, replacing fluorine with chlorine (as in 2-Chloro-5-fluoronicotinamide) alters electron density and binding affinity .

- Assay standardization : Ensure consistent cell lines, enzyme batches, and buffer conditions across labs .

- Meta-analysis : Apply systematic literature review frameworks (e.g., EFSA’s tailored search strategies for chemical analogs) to identify confounding variables .

Q. How do computational models predict the metabolic stability of this compound?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to predict binding to cytochrome P450 enzymes (e.g., CYP3A4) and identify metabolic hotspots .

- QSAR models : Train models on datasets of nicotinamide analogs to correlate substituents (e.g., fluorine’s electronegativity) with half-life in hepatic microsomes .

Data Contradiction Analysis

Q. Why do solubility studies of this compound report conflicting results across laboratories?

- Methodological Answer :

- Experimental variables : Differences in solvent purity, temperature during dissolution, and agitation methods significantly impact measured solubility .

- Analytical calibration : Validate HPLC methods with internal standards (e.g., deuterated analogs) to reduce instrumental variability .

- Inter-lab collaboration : Use round-robin testing to harmonize protocols, as seen in EFSA’s multi-lab validation for toxin analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.